1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine
Overview
Description
1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that features a thiophene ring fused with a thiadiazole ring, linked to a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the cyclization of thiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by heating in aqueous sodium hydroxide . The reaction conditions are generally mild, and the yields are good. The process can be summarized as follows:
Starting Materials: Thiophene-2-carbohydrazide and haloaryl isothiocyanates.
Reaction Conditions: Heating in 10% aqueous sodium hydroxide for two hours.
Products: 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted piperazine derivatives.
Scientific Research Applications
1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows potential anticancer activity, particularly against HepG-2 and MCF-7 cancer cell lines.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to DNA: Intercalating into DNA strands, thereby inhibiting DNA replication and transcription.
Inhibiting Enzymes: Targeting key enzymes involved in cell proliferation and survival.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-Linked 1,2,4-Triazoles: These compounds also feature a thiophene ring and exhibit similar antimicrobial and anticancer properties.
Thiazole Derivatives: Known for their versatile biological activities, including antimicrobial and anticancer effects.
Uniqueness
1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to its specific combination of a thiophene ring, a thiadiazole ring, and a piperazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-piperazin-1-yl-3-thiophen-2-yl-1,2,4-thiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S2/c1-2-8(15-7-1)9-12-10(16-13-9)14-5-3-11-4-6-14/h1-2,7,11H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROQVWCAQNATNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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